4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one
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Overview
Description
4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound, featuring an oxazolidinone ring with various substituents, makes it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Epoxides: From oxidation of the ethenyl group.
Amino Alcohols: From reduction of the oxazolidinone ring.
Substituted Derivatives: From nucleophilic substitution of the sulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a potential inhibitor.
Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one would depend on its specific application. For instance, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. If used as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid.
Uniqueness
4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other oxazolidinones.
Properties
CAS No. |
169179-91-3 |
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Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
4-ethenyl-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4S/c1-5-12-14(3,4)19-13(16)15(12)20(17,18)11-8-6-10(2)7-9-11/h5-9,12H,1H2,2-4H3 |
InChI Key |
LBWFAKDIJNCTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(OC2=O)(C)C)C=C |
Origin of Product |
United States |
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